4-(2-Imidazol-2-ylidenehydrazinyl)benzenesulfonamide
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Overview
Description
4-(2-Imidazol-2-ylidenehydrazinyl)benzenesulfonamide is a compound that features an imidazole ring linked to a benzenesulfonamide group. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . The compound’s unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
The synthesis of 4-(2-Imidazol-2-ylidenehydrazinyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Chemical Reactions Analysis
4-(2-Imidazol-2-ylidenehydrazinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced using common reducing agents.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Imidazol-2-ylidenehydrazinyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact mechanism can vary depending on the biological context and the specific target involved .
Comparison with Similar Compounds
4-(2-Imidazol-2-ylidenehydrazinyl)benzenesulfonamide can be compared with other imidazole-containing compounds such as:
Clemizole: An antihistaminic agent.
Omeprazole: An antiulcer drug.
Metronidazole: An antibacterial and antiprotozoal agent. These compounds share the imidazole ring but differ in their additional functional groups and specific biological activities, highlighting the uniqueness of this compound.
Properties
CAS No. |
86367-82-0 |
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Molecular Formula |
C9H9N5O2S |
Molecular Weight |
251.27 g/mol |
IUPAC Name |
4-(1H-imidazol-2-yldiazenyl)benzenesulfonamide |
InChI |
InChI=1S/C9H9N5O2S/c10-17(15,16)8-3-1-7(2-4-8)13-14-9-11-5-6-12-9/h1-6H,(H,11,12)(H2,10,15,16) |
InChI Key |
BPSXHMDAPOXXMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=NC=CN2)S(=O)(=O)N |
Origin of Product |
United States |
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